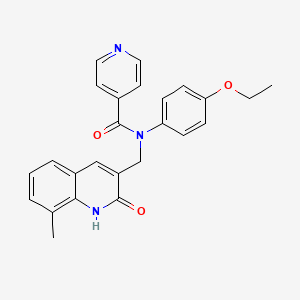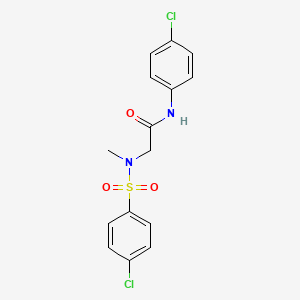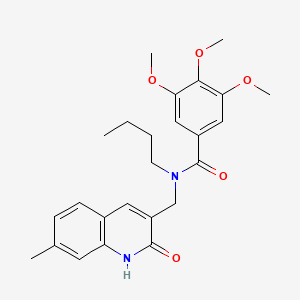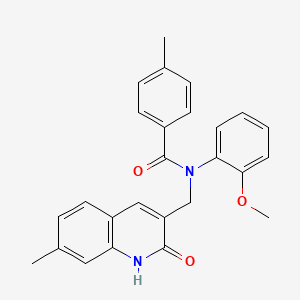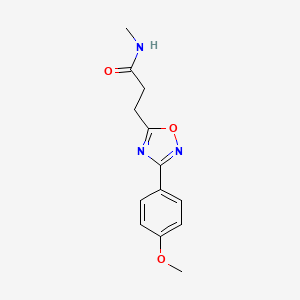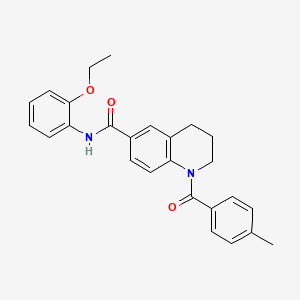
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as MQCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MQCA belongs to the class of tetrahydroquinolines, which are known to possess various biological activities such as anti-inflammatory, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been suggested that 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide exerts its anti-inflammatory and antioxidant effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Biochemical and Physiological Effects:
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to possess various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in LPS-stimulated macrophages, indicating its antioxidant properties. 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its relatively simple synthesis method. 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is also stable under normal laboratory conditions, making it easy to handle. However, one limitation of using 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its low solubility in water, which may limit its applicability in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Further research is needed to fully understand its mechanism of action and to identify its potential therapeutic targets. The development of novel formulations and delivery systems for 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide could also enhance its therapeutic potential. Additionally, the evaluation of 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in animal models of inflammatory diseases and cancer could provide valuable insights into its efficacy and safety.
Synthesemethoden
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through the reaction of 4-methylbenzoyl chloride with N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the presence of a base. The reaction yields 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide as a white solid with a melting point of 135-137°C. The purity of 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic properties. It has been reported to possess anti-inflammatory, antioxidant, anticancer, and antiviral properties. 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide could be a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-3-31-24-9-5-4-8-22(24)27-25(29)21-14-15-23-20(17-21)7-6-16-28(23)26(30)19-12-10-18(2)11-13-19/h4-5,8-15,17H,3,6-7,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHXJJUKPGOELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)
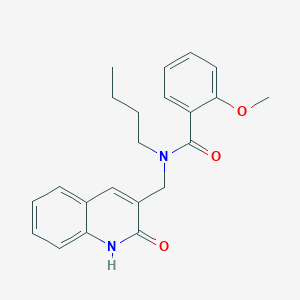

![N-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719764.png)



